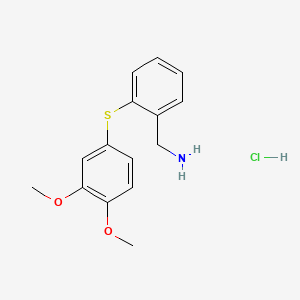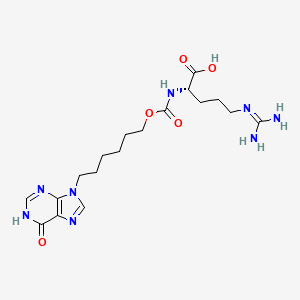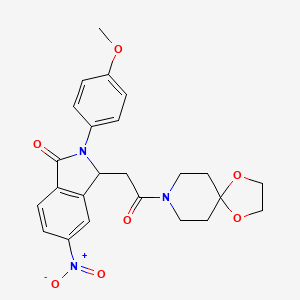
1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, typically a carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves multiple steps, starting with the formation of the spiro linkage. The initial step typically involves the reaction of a dioxane derivative with an azaspirodecane precursor under controlled conditions. The introduction of the 4-methoxyphenyl and nitro groups is achieved through subsequent nitration and acetylation reactions. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or thiols, often under mild heating or catalytic conditions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The spiro linkage and dioxane ring contribute to the compound’s stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane: A simpler spiro compound with a similar structural motif.
Spiro[indene-1,4’-piperidine]: Features a spiro linkage between an indene and piperidine ring.
Spiro[cyclohexane-1,2’-quinazoline]: Contains a spiro linkage between a cyclohexane and quinazoline ring.
Uniqueness
1,4-Dioxa-8-azaspiro(4,5)decane, 8-((2,3-dihydro-2-(4-methoxyphenyl)-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is unique due to its combination of a dioxane ring, azaspirodecane ring, and functional groups like the methoxyphenyl and nitro groups. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other spiro compounds.
Properties
CAS No. |
103255-60-3 |
|---|---|
Molecular Formula |
C24H25N3O7 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-5-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C24H25N3O7/c1-32-18-5-2-16(3-6-18)26-21(20-14-17(27(30)31)4-7-19(20)23(26)29)15-22(28)25-10-8-24(9-11-25)33-12-13-34-24/h2-7,14,21H,8-13,15H2,1H3 |
InChI Key |
OFNXFMOAMVFCTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)[N+](=O)[O-])CC(=O)N4CCC5(CC4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


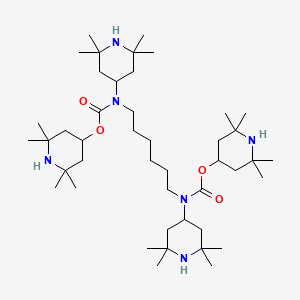
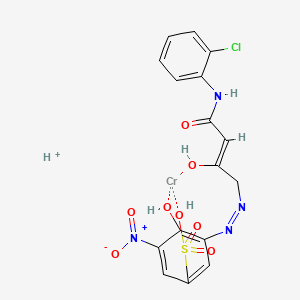
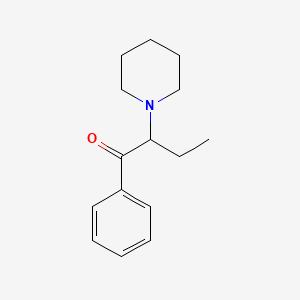
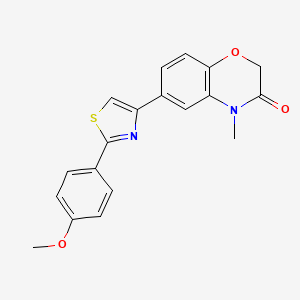
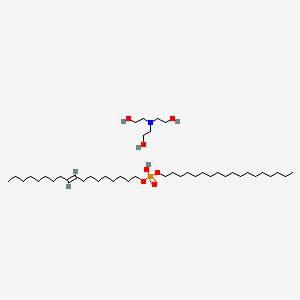

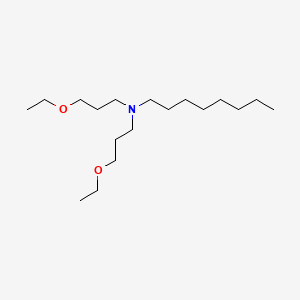
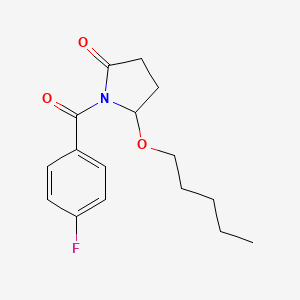

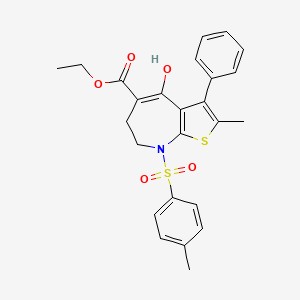

![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
